N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride
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Overview
Description
N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-(piperidin-4-ylmethoxy)benzaldehyde with N,N-dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on the central nervous system are of particular interest.
Comparison with Similar Compounds
- **N-Methyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine
- **N,N-Diethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine
- **N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)ethanamine
Uniqueness: N,N-Dimethyl-1-(3-(piperidin-4-ylmethoxy)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the dimethylamine group
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(piperidin-4-ylmethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17(2)11-14-4-3-5-15(10-14)18-12-13-6-8-16-9-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTSZEVRIAUNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)OCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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